Hydrogen-Bonding and Lipophilicity Differences
1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine differs from its regioisomer, 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, in the position of the amine and carboxamide groups on the pyrazole ring. This change alters the number of hydrogen bond donors (HBD) and acceptors (HBA), as well as the predicted lipophilicity (LogP). While both share the same molecular weight (208.26 g/mol), the target compound is predicted to have 1 HBD and 3 HBA, whereas the regioisomer is predicted to have 2 HBD and 4 HBA [REFS-1, REFS-2]. This difference in HBD/HBA profile is significant as it directly influences the compound's ability to permeate biological membranes and engage in specific intermolecular interactions [1].
| Evidence Dimension | Hydrogen Bond Donors/Acceptors and Molecular Weight |
|---|---|
| Target Compound Data | 1 HBD, 3 HBA; MW = 208.26 |
| Comparator Or Baseline | 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine: 2 HBD, 4 HBA; MW = 208.26 |
| Quantified Difference | ΔHBD = -1, ΔHBA = -1 |
| Conditions | Predicted using structural analysis based on functional group count [REFS-1, REFS-2] |
Why This Matters
The distinct HBD/HBA profile allows for selective optimization of pharmacokinetic properties, making the target compound a more suitable candidate for lead compounds requiring lower polarity and reduced hydrogen-bonding potential.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
